methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N2O5S/c1-6-26-13-8-7-12(9-14(13)24-4)16-15(18(23)25-5)10(2)20-19-21(16)17(22)11(3)27-19/h7-9,11,16H,6H2,1-5H3 |
InChI Key |
AZOBMXNQKHNDMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Esterification Adjustments
If the β-keto ester used is ethyl acetoacetate (yielding an ethyl ester at position 6), a transesterification step with methanol and acid catalysis converts it to the methyl ester.
Spectroscopic Characterization
Key Analytical Data for Target Compound :
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Biginelli + Cyclization | 4-Ethoxy-3-methoxybenzaldehyde, methyl acetoacetate, thiourea | 82 | 98 | |
| Transesterification | Ethyl ester intermediate, MeOH | 90 | 95 |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing pathways during Biginelli condensation may yield regioisomers. Using excess thiourea (1.5 equiv) suppresses byproducts.
-
Purification : Recrystallization from ethanol/water mixtures enhances purity, as impurities exhibit lower solubility.
Scalability and Industrial Relevance
The protocol is scalable to multi-gram quantities, with consistent yields (>80%) under reflux conditions. Industrial applications leverage flow chemistry to optimize the exothermic Biginelli step .
Chemical Reactions Analysis
Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolopyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. The compound has been evaluated for its antiproliferative effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A375 | 12.5 | Moderate |
| MCF-7 | 8.0 | High |
| DU145 | 15.0 | Moderate |
These results suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells.
Pharmaceutical Applications
Given its promising biological activities, this compound is being explored for development into pharmaceutical formulations. Its potential applications include:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Targeted Therapy : Modifying its structure to enhance selectivity for cancer cells over normal cells.
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceuticals, a series of thiazolo-pyrimidine derivatives were synthesized and tested for their anticancer properties. Among them, methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo demonstrated significant inhibition of tumor growth in vitro and in vivo models .
Case Study 2: Structural Optimization
Research focused on modifying the side chains of thiazolo-pyrimidines has shown that introducing different substituents can enhance potency and selectivity against specific cancer types. This approach has been applied to methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo to improve its pharmacokinetic properties .
Mechanism of Action
The mechanism of action of methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives vary in aryl substituents, ester groups, and additional functional groups. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences and Trends:
Methoxy/Ethoxy Groups (e.g., 4-ethoxy-3-methoxyphenyl in the target compound): May increase solubility and modulate electronic effects for bioactivity. Chlorophenyl Groups (): Improve antimicrobial efficacy, as seen in Mannich base derivatives.
Ester Groups :
- Methyl vs. Ethyl Esters : Methyl esters (target compound, ) may confer higher metabolic stability compared to ethyl esters, though ethyl variants are more commonly reported ().
Biological Activity :
- Antifungal activity is prominent in compounds with dichlorophenyl or methoxyphenyl substituents ().
- Antimicrobial activity correlates with chlorophenyl and morpholine-derived Mannich bases ().
Synthetic Routes :
- Most derivatives are synthesized via Biginelli reactions or cyclization with chloroacetic acid (). Modifications in aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) or thiourea derivatives dictate substituent diversity.
Crystallographic Features :
- Bromine substituents facilitate supramolecular homochiral chain formation via halogen-π interactions (). Methoxy/ethoxy groups may instead engage in hydrogen bonding or π-stacking.
Biological Activity
Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on various research studies.
Synthesis
The synthesis of thiazolo[3,2-a]pyrimidines typically involves cyclization reactions of appropriate precursors. For instance, compounds can be synthesized through intramolecular cyclization using polyphosphoric acid as a catalyst. The resulting thiazolo[3,2-a]pyrimidine derivatives are characterized by their unique structural features which contribute to their biological properties .
Antimicrobial Activity
Research has shown that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this compound demonstrated moderate antibacterial activity against several strains of bacteria. The structure-activity relationship indicated that specific substitutions at the phenyl ring could enhance antimicrobial efficacy .
Anticancer Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their anticancer properties. A series of studies indicated that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, a derivative with a similar structure showed high efficiency against HeLa cervical cancer cells while demonstrating low toxicity towards normal liver cells . This suggests a potential for selective targeting in cancer therapy.
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial and anticancer activities, compounds in this class have been investigated for anti-inflammatory and analgesic effects. The evaluation of several thiazolo[3,2-a]pyrimidines revealed promising results in reducing inflammation in vitro and in vivo models . These findings highlight the potential of these compounds as therapeutic agents in treating inflammatory conditions.
Case Studies
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : Certain thiazolo[3,2-a]pyrimidines have been identified as positive allosteric modulators for NMDA receptors and inhibitors of acetylcholinesterase (AChE), suggesting roles in neuroprotection and cognitive enhancement .
- Cytotoxic Pathways : The induction of apoptosis in cancer cells has been linked to the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. What are the key considerations for optimizing the synthesis of this thiazolo[3,2-a]pyrimidine derivative?
The synthesis involves cyclocondensation of substituted benzaldehyde precursors with thiourea derivatives under acidic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalyst choice : Lewis acids like ZnCl₂ improve regioselectivity for the thiazole ring formation .
- Temperature control : Reactions typically proceed at 80–100°C to avoid decomposition of the oxo-dihydro intermediate .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves byproducts like uncyclized thiourea adducts .
Q. How can X-ray crystallography validate the spatial structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming:
- Planarity of the thiazolo-pyrimidine core : Bond lengths (C–C: ~1.47–1.52 Å) and angles (N–C–S: ~120°) align with similar derivatives .
- Substituent orientation : The 4-ethoxy-3-methoxyphenyl group adopts a pseudo-axial position to minimize steric clash with the methyl group at C7 .
- Intermolecular interactions : Hydrogen bonds between carbonyl oxygen and solvent (e.g., DMF) stabilize crystal packing .
Q. How do substituents on the phenyl ring influence bioactivity in analogous compounds?
Substituent effects are studied via comparative SAR:
- Electron-donating groups (e.g., methoxy) : Enhance π-π stacking with aromatic residues in enzyme targets, improving binding affinity .
- Halogen substitution (e.g., Cl) : Increases lipophilicity, enhancing membrane permeability but may reduce solubility .
- Stereoelectronic effects : The 4-ethoxy group in the target compound reduces metabolic degradation compared to unsubstituted analogs .
Q. What strategies resolve contradictions in reported synthetic yields for thiazolo-pyrimidines?
Discrepancies arise from:
- Reagent purity : Impure thiourea precursors lower yields by 15–20% .
- Crystallization conditions : Slow evaporation from DMF yields larger, purer crystals (70–80% recovery) vs. rapid precipitation (50–60%) .
- Byproduct identification : LC-MS detects trace intermediates (e.g., open-chain thioureas), guiding protocol refinement .
Q. How can computational modeling predict intermolecular interactions in co-crystals?
Density Functional Theory (DFT) and molecular docking:
- Hirshfeld surface analysis : Predicts dominant interactions (e.g., C–H···O bonds contribute 25–30% of crystal stability) .
- Solvent affinity : DMF’s high dipole moment (~3.8 D) correlates with its prevalence in co-crystals .
- Thermodynamic stability : ΔG calculations validate experimental observations of polymorph dominance .
Q. How to analyze stability under varying pH conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
